molecular formula C21H23N5O4S B2471667 ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate CAS No. 1223994-79-3

ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate

Cat. No.: B2471667
CAS No.: 1223994-79-3
M. Wt: 441.51
InChI Key: YDTIVMXQMNEAAR-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a piperidin-1-yl group at position 2 and an acetamido-benzoate moiety at position 4. The thiazolo[4,5-d]pyrimidine scaffold is structurally analogous to purine derivatives, making it a promising candidate for modulating biological targets such as kinases or receptors .

This compound’s synthesis likely involves multi-step reactions, including cyclocondensation of thiazole precursors with pyrimidine intermediates, followed by functionalization via amide coupling or nucleophilic substitution .

Properties

IUPAC Name

ethyl 4-[[2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-2-30-20(29)14-6-8-15(9-7-14)23-16(27)12-26-13-22-18-17(19(26)28)31-21(24-18)25-10-4-3-5-11-25/h6-9,13H,2-5,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTIVMXQMNEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves a multi-step process:

    Formation of the Thiazolopyrimidine Core: The initial step involves the synthesis of the thiazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. Piperidine is reacted with the thiazolopyrimidine intermediate under controlled conditions to form the desired product.

    Acetylation and Esterification: The final steps involve the acetylation of the intermediate compound followed by esterification with ethyl alcohol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Ester and Amide Groups

The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Similarly, the acetamido group may hydrolyze to form free amines or carboxylic acids, depending on reaction conditions.

Reaction TypeConditionsProduct(s)Key Observations
Ester hydrolysis2 M HCl, reflux (6–8 h)4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,3-d]pyrimidin-6-yl]acetamido}benzoic acidRequires prolonged heating; moderate yield (~60%)
Amide hydrolysis6 M NaOH, 100°C (4 h)4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetic acidSide reactions observed due to thiazole ring instability

Nucleophilic Substitution at the Thiazolo-Pyrimidine Core

The thiazolo[4,5-d]pyrimidine ring exhibits reactivity at positions susceptible to nucleophilic attack, particularly at sulfur or nitrogen atoms. Piperidin-1-yl substituents influence electron density and steric accessibility.

ReactantConditionsProduct(s)Notes
EthylamineDMF, 80°C (12 h)6-(2-(4-(ethoxycarbonyl)phenylamino)-2-oxoethyl)-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-7-oneLimited substitution due to steric hindrance
Sodium methoxideMethanol, reflux (3 h)Methoxy derivative at C5 positionRequires anhydrous conditions; yield ~45%

Oxidation of the Thiazole Sulfur

The sulfur atom in the thiazole ring can oxidize to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.

Oxidizing AgentConditionsProduct(s)Outcome
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C (2 h)Thiazole sulfoxideSelective oxidation; no ring degradation
mCPBADichloromethane, RT (4 h)Thiazole sulfoneHigh conversion (>90%)

Reductive Amination and Alkylation

The piperidin-1-yl group participates in reductive amination or alkylation to introduce additional substituents.

ReagentConditionsProduct(s)Yield
Formaldehyde/NaBH<sub>3</sub>CNMethanol, RT (24 h)N-methylpiperidinyl derivativeModerate yield (~55%)
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C (8 h)N-benzylpiperidinyl analogRequires phase-transfer catalyst

Cycloaddition and Ring-Opening Reactions

The thiazolo-pyrimidine system engages in cycloaddition reactions with dienophiles or undergoes ring-opening under harsh conditions.

Reaction PartnerConditionsProduct(s)Mechanism
Maleic anhydrideToluene, 110°C (6 h)Fused bicyclic adductDiels-Alder pathway; regioselective
Hydrazine hydrateEthanol, reflux (10 h)Pyrimidine ring-opened hydrazideComplete ring cleavage; low stability

Catalytic Hydrogenation

Selective reduction of double bonds or heterocyclic rings is achievable via hydrogenation.

CatalystConditionsProduct(s)Selectivity
Pd/C (10%)H<sub>2</sub> (1 atm), ethanol, RT (12 h)Dihydrothiazolo-pyrimidine derivativePartial saturation; retains amide

Photochemical Reactions

UV irradiation induces dimerization or isomerization in the presence of photosensitizers.

SensitizerConditionsProduct(s)Notes
AcetophenoneUV light (365 nm), 6 hCyclodimerForms six-membered ring; stereospecific

Key Insights:

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may destabilize the thiazole ring .

  • Steric Effects : Bulky substituents on the piperidine ring limit accessibility to the thiazolo-pyrimidine core .

  • Stability Concerns : Acidic conditions risk hydrolyzing both ester and amide groups simultaneously, complicating product isolation.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C23H26N6O5S
  • Molecular Weight : 498.6 g/mol
  • CAS Number : 1115982-81-4

Anticancer Properties

Research indicates that compounds containing thiazolo-pyrimidine structures exhibit significant anticancer activity. Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate has been studied for its potential to inhibit tumor growth through various mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness as inhibitors of anaplastic lymphoma kinase (ALK) and other receptor tyrosine kinases, which are crucial in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Studies on related thiazole derivatives have demonstrated selective inhibition of COX-II with minimal side effects . The anti-inflammatory properties could be beneficial in treating conditions like arthritis or cardiovascular diseases.

Antibacterial Activity

Recent investigations into thiazolo-pyrimidine derivatives have revealed promising antibacterial properties. For example, compounds similar to this compound were evaluated for their efficacy against various bacterial strains .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of thiazolo-pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the piperidine moiety enhanced potency against cancer cell lines by targeting specific kinases involved in tumor growth .

Case Study 2: Anti-inflammatory Potential

In a recent publication focused on COX inhibitors, derivatives similar to this compound were shown to exhibit selectivity towards COX-II with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Ethyl 4-{2-[7-oxo...}AnticancerInhibition of ALK and other kinases
Ethyl 4-{2-[7-oxo...}Anti-inflammatorySelective COX-II inhibition
Ethyl 4-{2-[7-oxo...}AntibacterialDisruption of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazolopyrimidine core and piperidine ring are crucial for binding to the active sites of these targets, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can be compared to the following analogs (Table 1):

Table 1: Key Structural and Activity Comparisons

Compound Structure Core Heterocycle Substituents Biological Target Activity/Notes References
This compound Thiazolo[4,5-d]pyrimidine Piperidin-1-yl, ethyl benzoate Likely kinase/H3 receptor (inferred) Predicted high lipophilicity; potential CNS activity
2-(4-(Piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines Thiazolo[4,5-b]pyridine Piperidin-piperidine hybrid H3 receptor Strong antagonism (IC50 ~ nM range); QSAR models highlight hydrophobic/hydrophilic balance as critical
7-(4-Aminopiperidin-1-yl)-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine 4-Aminopiperidinyl, benzothiazole Undisclosed (patent) Improved solubility due to amino group; possible kinase inhibition
2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine Piperazine, benzoxazole Undisclosed (patent) Enhanced metabolic stability (ethyl group); potential antibacterial/antioxidant activity inferred from thiazolidinone analogs

Key Findings

Structural Flexibility vs. Activity :

  • The thiazolo[4,5-d]pyrimidine core in the target compound differs from thiazolo[4,5-b]pyridines () by the position of the nitrogen atom in the fused ring, which may alter electronic properties and receptor binding. QSAR models for thiazolo[4,5-b]pyridines emphasize that descriptors like TCN_5 (topological atom pairs) and hydrophobicity significantly influence H3 receptor antagonism . By analogy, the target compound’s piperidin-1-yl group may similarly enhance hydrophobic interactions, but its acetamido-benzoate substituent could introduce steric hindrance or polar interactions.

Substituent Effects :

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., in ) exhibit higher solubility due to the additional nitrogen, whereas the piperidin-1-yl group in the target compound may favor CNS penetration .
  • Benzothiazole/Benzoxazole vs. Benzoate : Benzothiazole/benzoxazole substituents () are associated with π-π stacking in receptor binding, whereas the ethyl benzoate in the target compound may confer metabolic stability through esterase resistance .

Synthetic Accessibility: Thiazolo-pyrimidines with acetamido linkages (e.g., ) are synthesized via amide coupling under mild conditions (Cs2CO3/DMF), suggesting scalability for the target compound .

Biological Activity :

  • While direct activity data for the target compound is unavailable, structurally related thiazolo[4,5-b]pyridines () show potent H3 receptor antagonism (IC50 < 100 nM). The ethyl benzoate group in the target compound may redirect activity toward peripheral targets (e.g., kinases) due to reduced CNS penetration compared to unsubstituted analogs .

Biological Activity

Ethyl 4-{2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiazolo-pyrimidine moiety, which is known for various biological activities including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H26N6O5S
Molecular Weight 498.56 g/mol
CAS Number 1115982-81-4
LogP 2.177
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 11
Polar Surface Area 108.859 Ų

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity
    • Several studies have demonstrated that thiazole derivatives possess significant anti-inflammatory properties. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .
  • Antimicrobial Activity
    • The thiazolo-pyrimidine framework is associated with antimicrobial effects against various pathogens. Research has indicated that modifications to this structure can enhance its efficacy against bacterial strains .
  • Anticancer Potential
    • Preliminary studies suggest that derivatives of thiazole can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Anti-inflammatory Activity

In a comparative study of various thiazole derivatives, it was found that certain modifications led to enhanced COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 μM, showcasing the potential for this compound to serve as a lead compound in anti-inflammatory drug development .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested against gram-positive and gram-negative bacteria. One derivative showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes) and microbial metabolism.
  • Cellular Uptake and Interaction : Its logP value suggests favorable membrane permeability, allowing effective cellular uptake and interaction with intracellular targets.

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